molecular formula C19H23N5O2S B2362538 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 2034547-23-2

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2362538
CAS No.: 2034547-23-2
M. Wt: 385.49
InChI Key: DHJGYGBXQHDODJ-UHFFFAOYSA-N
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Description

“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide” is a compound that belongs to the class of nitrogen-containing heterocycles . These types of compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .

Scientific Research Applications

Synthesis and Biological Activity of Heterocyclic Compounds

Research in the area of heterocyclic chemistry often explores the synthesis of novel compounds with potential biological activities. For example, studies have shown the development of new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines starting from commercially available, inexpensive phthalic anhydride. These compounds were tested for their anticancer and antimicrobial activities, showcasing the interest in heterocyclic compounds for therapeutic applications (Kumar et al., 2019).

Design and Development of Receptor Antagonists

The design of potent adenosine receptor antagonists has been a focus of research, utilizing the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold. This demonstrates the versatility of such heterocyclic frameworks for the development of targeted therapies, with specific compounds showing nanomolar affinity for human A2A adenosine receptors. These findings highlight the potential for using heterocyclic compounds in the design of neuroprotective agents for conditions such as Parkinson's disease (Falsini et al., 2017).

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-4-26-19-18-23-22-16(24(18)10-9-20-19)12-21-17(25)11-14-5-7-15(8-6-14)27-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJGYGBXQHDODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)CC3=CC=C(C=C3)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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